molecular formula C7H8O2S2 B6278426 3-(METHYLSULFONYL)BENZENETHIOL CAS No. 3814-24-2

3-(METHYLSULFONYL)BENZENETHIOL

Cat. No.: B6278426
CAS No.: 3814-24-2
M. Wt: 188.3 g/mol
InChI Key: LAFMARYOENPVOL-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)benzenethiol (CAS 3814-24-2) is a high-purity chemical building block with the molecular formula C 7 H 8 O 2 S 2 and a molecular weight of 188.27 . This compound features a unique structure combining a reactive thiol (-SH) group and a polar methylsulfonyl group on a benzene ring, making it a valuable intermediate for researchers, particularly in synthetic and medicinal chemistry. The primary research value of this reagent lies in its role as a precursor for the synthesis of complex, bioactive molecules. Compounds containing both thiol-derived functionalities (such as thiazole rings) and methylsulfonyl groups are of significant interest in drug discovery . For instance, such molecular frameworks are being actively investigated for their potential as inhibitors of enzymes like carbonic anhydrase (CA I and II), which are therapeutic targets for conditions including glaucoma, epilepsy, and edema . The methylsulfonyl group can act as a key pharmacophore, potentially coordinating with metal ions in enzyme active sites or influencing the molecule's electronic properties and binding affinity . Researchers utilize this compound to develop novel heterocyclic compounds for various therapeutic applications. Its structure makes it suitable for creating derivatives with potential anticancer, anti-inflammatory, and antimicrobial activities . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3814-24-2

Molecular Formula

C7H8O2S2

Molecular Weight

188.3 g/mol

IUPAC Name

3-methylsulfonylbenzenethiol

InChI

InChI=1S/C7H8O2S2/c1-11(8,9)7-4-2-3-6(10)5-7/h2-5,10H,1H3

InChI Key

LAFMARYOENPVOL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)S

Purity

95

Origin of Product

United States

The Foundation: Substituted Aromatic Thiols in Synthesis and Biology

Substituted aromatic thiols are a cornerstone of organic synthesis and chemical biology, serving as versatile intermediates and key structural motifs in a vast array of functional molecules. springerprofessional.deresearchgate.net These compounds, characterized by a sulfhydryl (-SH) group attached to an aromatic ring, are integral to the synthesis of pharmaceuticals, agrochemicals, and high-tech materials. springerprofessional.de Their utility stems from the reactivity of the thiol group, which can participate in a variety of transformations, including nucleophilic aromatic substitution, oxidation to disulfides, sulfoxides, and sulfones, and as precursors to a range of sulfur-containing heterocycles. springerprofessional.deacs.orgnih.gov

In the realm of chemical biology, aromatic thiols and their derivatives are of paramount importance. rsc.org The thiol group's ability to interact with biological targets, such as cysteine residues in proteins, makes these compounds valuable probes for studying cellular processes and as potential therapeutic agents. researchgate.netnih.gov The diverse electronic properties conferred by various ring substituents allow for the fine-tuning of their reactivity and biological activity. springerprofessional.de For instance, electron-donating groups enhance the nucleophilicity of the thiol, while electron-withdrawing groups can modulate the acidity of the thiol proton and influence the compound's interaction with biological macromolecules. springerprofessional.de

The Modulator: Methylsulfonyl Substituents and Aromatic Functionality

The methylsulfonyl (-SO2CH3) group is a powerful modulator of aromatic reactivity and functionality. As a strongly electron-withdrawing group, it significantly deactivates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position. minia.edu.eglibretexts.org This deactivating nature is a consequence of both inductive effects and resonance, which pull electron density away from the benzene (B151609) ring. unam.mx

This electron-withdrawing character, however, simultaneously activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. By stabilizing the negatively charged Meisenheimer complex intermediate, the methylsulfonyl group facilitates the displacement of leaving groups, such as halogens, from the aromatic ring by nucleophiles. This property is extensively exploited in the synthesis of complex aromatic compounds.

Furthermore, the methylsulfonyl group can influence the physicochemical properties of a molecule, impacting its solubility, lipophilicity, and metabolic stability. Its ability to participate in hydrogen bonding and other non-covalent interactions can also be critical for molecular recognition and binding to biological targets.

The Vanguard: Advanced Research Trajectories for 3 Methylsulfonyl Benzenethiol

Established Strategies for Benzenethiol Core Construction and Derivatization

The traditional synthesis of benzenethiols, including this compound, relies on robust and well-documented chemical transformations. These methods primarily involve the introduction of the sulfhydryl and methylsulfonyl functionalities onto a benzene (B151609) ring through sequential reactions.

Introduction of the Sulfhydryl Functionality via C-S Coupling or Substitution

The formation of the carbon-sulfur (C-S) bond is a critical step in the synthesis of benzenethiols. Two primary strategies dominate this field: nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution is a classical method where a suitable leaving group on the aromatic ring is displaced by a sulfur nucleophile. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, a precursor such as 3-halophenyl methyl sulfone would be reacted with a sulfur source like sodium sulfide (B99878) or sodium hydrosulfide. The reaction is facilitated by the presence of the electron-withdrawing methylsulfonyl group, which activates the aromatic ring towards nucleophilic attack, particularly at the meta-position. masterorganicchemistry.com However, these reactions often require harsh conditions, such as high temperatures and strong bases. pressbooks.pub

Transition-metal-catalyzed cross-coupling reactions offer a milder and more versatile alternative for C-S bond formation. Copper-catalyzed methods, in particular, have been extensively developed for the synthesis of aryl thiols from aryl halides. organic-chemistry.org For instance, aryl iodides can be coupled with a sulfur source, such as sulfur powder or sodium sulfide, in the presence of a copper(I) catalyst to yield the corresponding aryl thiol. organic-chemistry.org These methods often exhibit good functional group tolerance, making them suitable for the synthesis of complex molecules.

A variety of thiols can be used in these reactions, including aromatic and aliphatic thiols. The choice of catalyst and reaction conditions can influence the selectivity and yield of the desired product. For example, the use of K2CO3 as a base and DMF as a solvent at 90°C has been reported for the CuI-catalyzed coupling of aryl iodides with sulfur powder. organic-chemistry.org

Methodologies for Methylsulfonyl Group Incorporation onto Aromatic Systems

The introduction of the methylsulfonyl group onto an aromatic ring is typically achieved through two main pathways: oxidation of a corresponding sulfide or a Friedel-Crafts-type sulfonylation.

The oxidation of a pre-existing methylthio group (-SCH3) to a methylsulfonyl group (-SO2CH3) is a common and effective method. A variety of oxidizing agents can be employed for this transformation, including hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. The choice of oxidant and reaction conditions allows for controlled oxidation, first to the sulfoxide (B87167) and then to the sulfone.

Alternatively, the methylsulfonyl group can be introduced directly onto the aromatic ring via a Friedel-Crafts-type reaction. This involves the reaction of an aromatic compound with methanesulfonyl chloride (CH3SO2Cl) or methanesulfonic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3) or a strong Brønsted acid like trifluoromethanesulfonic acid. The directing effects of existing substituents on the benzene ring will determine the position of the incoming methylsulfonyl group. For instance, starting with a meta-directing group would favor the formation of the desired 3-substituted product.

Novel and Emerging Synthetic Approaches to this compound

Recent advancements in synthetic chemistry have led to the development of more efficient, sustainable, and selective methods for the synthesis of this compound and its analogues. These novel approaches often utilize catalysis, electrochemistry, and radical chemistry to achieve the desired transformations under milder conditions.

Catalytic and Electrocatalytic Strategies in Thiol and Sulfonyl Synthesis

Modern catalytic systems are continuously being developed to improve the efficiency and selectivity of C-S bond formation and sulfonylation reactions.

Catalytic Approaches:

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of aryl sulfones from aryl boronic acids and arylsulfonyl chlorides. organic-chemistry.org Copper-catalyzed reactions also play a significant role, with methods available for the coupling of arylboronic acids with sulfinic acid salts to produce a variety of sulfones under ambient conditions. organic-chemistry.org For the synthesis of thiols, copper-catalyzed direct synthesis from aryl iodides using sodium sulfide has been reported, offering high yields. organic-chemistry.org

Electrocatalytic Approaches:

Electrosynthesis is gaining traction as a green and efficient alternative to traditional synthetic methods. rsc.org Recent studies have demonstrated the electrochemical formation of C-S bonds from abundant precursors like CO2 and SO32- using copper-based heterogeneous catalysts. researchgate.netchemrxiv.org This approach offers a promising route for the sustainable synthesis of organosulfur compounds. Furthermore, electrochemical methods for the meta-sulfonylation of pyridines have been developed, showcasing the potential for regioselective C-H functionalization under catalyst- and oxidant-free conditions. nih.gov These electrochemical strategies could potentially be adapted for the synthesis of this compound.

Metal-Free and Green Chemistry Protocols for Thiol and Sulfonyl Derivatization

In line with the principles of green chemistry, there is a growing interest in developing metal-free and environmentally benign synthetic methods. organic-chemistry.orglabmanager.com

Metal-Free Synthesis:

Metal-free arylation of thiols using diaryliodonium salts has been developed, enabling C-S bond formation under mild and experimentally simple conditions. scispace.com Similarly, the synthesis of diaryl sulfones can be achieved through the reaction of arylsulfinic acid salts with diaryliodonium salts in a transition-metal-free manner. scispace.com Visible-light-mediated C-S bond formation, proceeding through an intermolecular charge transfer mechanism between a thiolate and an aryl halide, offers a catalyst-free approach. nih.gov

Green Chemistry Protocols:

The use of greener solvents, such as water or recyclable ionic liquids, is a key aspect of green chemistry. organic-chemistry.org Microwave-assisted organic synthesis has also emerged as a powerful tool for accelerating reactions and reducing energy consumption in the synthesis of heterocyclic compounds, an approach that could be extended to the synthesis of the target molecule. rasayanjournal.co.in One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, contribute to process efficiency and waste reduction.

ApproachReagents/ConditionsKey Features
Metal-Free C-S Coupling Diaryliodonium salts, strong organic baseMild conditions, simple procedure. scispace.com
Visible-Light C-S Coupling Thiolate, aryl halide, visible lightCatalyst-free, intermolecular charge transfer. nih.gov
Microwave-Assisted Synthesis -Reduced reaction times, energy efficiency. rasayanjournal.co.in

Radical Relay Strategies for Sulfonylation

Radical chemistry offers unique pathways for the formation of C-S bonds and the introduction of sulfonyl groups. Radical relay strategies, in particular, have emerged as powerful tools for the functionalization of unsaturated systems.

These strategies often involve the generation of a sulfonyl radical, which can then participate in a cascade of reactions to form the desired product. For instance, a radical relay strategy has been developed for the synthesis of 3-(methylsulfonyl)benzo[b]thiophenes from methyl(2-alkynylphenyl)sulfanes and sodium metabisulfite (B1197395) under visible light irradiation. researchgate.net This photoinduced sulfonylation proceeds through a methyl radical intermediate that combines with sulfur dioxide.

Cobaloxime-catalyzed radical allylic C-H sulfonylation provides a method for converting olefins and sulfonyl chlorides into allyl sulfones with high regioselectivity. acs.orgacs.org This approach utilizes a synergistic halogen atom transfer (XAT) and hydrogen atom transfer (HAT) process. While not directly applied to the synthesis of this compound, these radical-based methodologies highlight the potential for developing novel and selective routes to this and related compounds.

StrategyKey IntermediatesApplication
Photoinduced Sulfonylation Methyl radical, SO2Synthesis of 3-(methylsulfonyl)benzo[b]thiophenes. researchgate.net
Cobaloxime-Catalyzed Sulfonylation Sulfonyl radicalSynthesis of allyl sulfones from olefins. acs.orgacs.org

Chemo- and Regioselectivity Considerations in the Synthesis of this compound

The synthesis of this compound requires precise control over both chemoselectivity and regioselectivity to achieve the desired substitution pattern and avoid the formation of unwanted isomers. Chemoselectivity refers to the preferential reaction of one functional group in the presence of others, while regioselectivity governs the position at which a reaction occurs on the aromatic ring.

The primary challenge lies in the directing effects of the sulfonyl and thiol (or its protected precursor) groups. The methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group and a meta-director in electrophilic aromatic substitution reactions. Conversely, the thiol group (-SH) or a protected thiol equivalent (like a thioether, -SR) is an ortho-, para-director. This opposing influence necessitates a carefully planned synthetic sequence.

Several strategies can be employed to navigate these selectivity challenges:

Starting Material Selection: A common approach is to start with a precursor that already has the desired 1,3-substitution pattern. For instance, starting with 3-bromobenzenesulfonyl chloride allows for the introduction of the methylsulfonyl group, followed by conversion of the bromo-substituent to a thiol group, often via a nucleophilic aromatic substitution or a metal-catalyzed coupling reaction.

Directed Ortho-Metalation (DoM): This strategy can be powerful for achieving specific regioselectivity. However, the strong electron-withdrawing nature of the sulfonyl group deactivates the ring, making direct lithiation challenging. Protecting groups or alternative metalation strategies might be required.

Nucleophilic Aromatic Substitution (SₙAr): In a highly activated ring system, SₙAr reactions can be employed to introduce the thiol or a precursor. For example, a precursor like 3-nitrobenzenesulfonyl chloride could be used where the nitro group activates the ring for nucleophilic attack by a sulfur nucleophile, followed by reduction of the nitro group and subsequent functional group manipulations.

Controlling chemoselectivity is also crucial, particularly when dealing with the reactive thiol group, which is susceptible to oxidation to disulfides or other sulfur-containing species. researchgate.net Therefore, the thiol group is often introduced in a protected form, such as a thioether or a thioacetate, and deprotected in the final step of the synthesis.

The table below summarizes potential starting materials and the key transformations to control regioselectivity in the synthesis of this compound.

Starting MaterialKey Transformation for RegiocontrolPotential Challenges
3-Aminobenzenesulfonic acidDiazotization followed by Sandmeyer-type reaction to introduce a thiol or precursor.Harsh reaction conditions, potential for side reactions.
3-Bromobenzoic acidConversion of the carboxylic acid to a methylsulfonyl group and the bromo group to a thiol.Multi-step synthesis, potential for low overall yield.
1,3-DinitrobenzeneSelective reduction of one nitro group, conversion to a sulfonyl group, and subsequent manipulation of the second nitro group to a thiol.Controlling the selective reduction can be difficult.

Ultimately, the choice of synthetic route will depend on the availability of starting materials, desired scale, and the need to avoid specific reaction conditions that could lead to undesired side products.

Optimization of Synthetic Routes for Research Scale Production

Optimizing the synthetic route for this compound at a research scale (milligram to gram quantities) focuses on maximizing yield, purity, and efficiency while ensuring reproducibility. researchgate.net Key parameters for optimization include reaction conditions, catalyst selection, and purification methods.

A hypothetical multi-step synthesis starting from 3-bromothioanisole (B20505) could be optimized as follows:

Oxidation of the Thioether: The thioether is oxidized to the corresponding sulfone.

Conversion of the Bromo Group to a Thiol: This can be achieved through various methods, such as lithium-halogen exchange followed by quenching with sulfur, or a palladium-catalyzed thiolation reaction.

The optimization of each step is critical. For the oxidation step, various oxidizing agents can be screened to find the optimal balance between reaction time, yield, and prevention of over-oxidation.

Table 1: Optimization of the Oxidation of 3-Bromothioanisole

Oxidizing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
m-CPBA (2.2 eq)Dichloromethane0 to rt485
Oxone® (2.5 eq)Methanol/Waterrt292
Hydrogen Peroxide (30%)Acetic Acid80678

Data is illustrative and based on common oxidation procedures.

For the conversion of the resulting 3-bromophenyl methyl sulfone to the target thiol, different methodologies can be compared.

Table 2: Optimization of Thiol Introduction

MethodReagent/CatalystSolventTemperature (°C)Yield (%)
Lithium-Halogen Exchangen-BuLi, then S₈THF-7865
Palladium-Catalyzed ThiolationPd(dba)₂, Xantphos, Sodium tert-butoxide, Thioacetic acidDioxane10075 (after deprotection)
Nucleophilic SubstitutionSodium hydrosulfideDMF12055

Data is illustrative and based on established methods for C-S bond formation.

Further optimization would involve fine-tuning the reaction concentrations, catalyst loading, and purification techniques. For research-scale production, column chromatography is a common purification method to obtain highly pure this compound. The choice of solvent system for chromatography would be optimized to achieve the best separation of the product from any remaining starting materials or byproducts. Continuous flow chemistry could also be explored for enhanced safety, reproducibility, and scalability even at the research level.

Reactivity Profiles of the Benzenethiol Moiety.researchgate.netnih.gov

The reactivity of the benzenethiol group in this compound is significantly influenced by the electron-withdrawing nature of the methylsulfonyl group. This electronic effect modulates the nucleophilicity of the sulfhydryl group and influences the redox potential of the molecule.

Nucleophilic Pathways Involving the Sulfhydryl Group.researchgate.netnih.govnih.gov

The sulfhydryl (-SH) group of this compound is a key functional group that dictates its participation in various nucleophilic reactions. The acidity of the thiol proton and the nucleophilicity of the resulting thiolate anion are central to these transformations. The reactivity is dependent on the pH of the medium, with higher pH favoring the formation of the more nucleophilic thiolate anion (RS⁻). nih.gov

The sulfhydryl group of benzenethiol derivatives readily undergoes S-alkylation and S-acylation reactions. libretexts.orglibretexts.org In the presence of a suitable base, the thiol is deprotonated to form the thiolate, which then acts as a potent nucleophile.

Alkylation: The thiolate anion can react with alkyl halides or other electrophiles containing a good leaving group in a nucleophilic substitution reaction (typically SN2) to form thioethers. libretexts.org The reactivity of the haloalkanes in these reactions generally increases from RI < RBr < RCl < RF. libretexts.org

Acylation: Similarly, acylation can be achieved by reacting the thiolate with acyl chlorides or anhydrides to yield thioesters. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-sulfur bonds. libretexts.org

Reactant TypeReagent ExampleProduct Type
Alkyl HalideR-X (e.g., CH₃I)Thioether (R-S-Ar)
Acyl HalideRCOCl (e.g., CH₃COCl)Thioester (RCOS-Ar)

Table 1: Representative Alkylation and Acylation Reactions.

Thiol-ene and thiol-yne reactions are powerful "click" chemistry processes that involve the addition of a thiol across a double or triple bond, respectively. usm.eduthieme-connect.dersc.orgmdpi.com These reactions can be initiated by radicals or catalyzed by bases and proceed with high efficiency and atom economy. thieme-connect.de

Thiol-Ene Reaction: In the presence of a radical initiator or under photochemical conditions, a thiyl radical (RS•) is generated, which then adds to an alkene. The resulting carbon-centered radical abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the thioether product. thieme-connect.de

Thiol-Yne Reaction: The mechanism is similar to the thiol-ene reaction, with the initial addition of the thiyl radical to an alkyne. thieme-connect.de Depending on the reaction conditions, a second equivalent of thiol can add to the resulting vinyl sulfide, leading to a dithioether product. thieme-connect.de

These reactions are highly valued for their applications in polymer synthesis and surface modification. usm.edursc.orgmdpi.com

The nucleophilic sulfhydryl group of this compound can react with a variety of electrophiles. researchgate.netnih.gov The electron-withdrawing methylsulfonyl group can decrease the reactivity of the thiol compared to unsubstituted benzenethiol. nih.gov However, it can still react with strong electrophiles. researchgate.netnih.gov For instance, it can participate in Michael additions to α,β-unsaturated carbonyl compounds. nih.gov The reactivity in these reactions is highly dependent on the nature of the electrophile and the reaction conditions. nih.gov

Studies on related compounds like 2-(methylsulfonyl)benzothiazole (MSBT) have shown that the methylsulfonyl group acts as an excellent leaving group in nucleophilic aromatic substitution (NAS) reactions with thiols. researchgate.netnih.gov This suggests that the sulfonyl group in this compound can also influence its reactivity in similar contexts.

Redox Chemistry and Oxidation States of the Thiol Functionality.nih.govdocbrown.info

The sulfur atom in the thiol group of this compound can exist in various oxidation states, leading to a rich redox chemistry. nih.govdocbrown.infoambeed.com The oxidation of thiols is a fundamental process in both chemistry and biology.

The oxidation of the thiol group can yield a range of products depending on the oxidant and reaction conditions.

Disulfides: Mild oxidation of thiols, often in the presence of air or mild oxidizing agents like hydrogen peroxide, leads to the formation of disulfides (Ar-S-S-Ar). orgsyn.org This is a common and reversible process. The formation of unsymmetrical disulfides can be challenging due to disproportionation. researchgate.net

Sulfenic Acids: Further oxidation can produce sulfenic acids (Ar-SOH), which are generally unstable intermediates. nih.govnih.gov

Sulfinic Acids: Stronger oxidation leads to the formation of more stable sulfinic acids (Ar-SO₂H). nih.govnih.gov

Sulfonic Acids: The highest oxidation state for the sulfur in this context is found in sulfonic acids (Ar-SO₃H), which are formed under vigorous oxidation conditions. nih.govnih.gov

Oxidation ProductGeneral Formula
DisulfideAr-S-S-Ar
Sulfenic AcidAr-SOH
Sulfinic AcidAr-SO₂H
Sulfonic AcidAr-SO₃H

Table 2: Oxidation Products of the Thiol Functionality.

The redox chemistry of the thiol group is central to its role in various chemical and biological systems, and the presence of the methylsulfonyl group in this compound can influence the stability and reactivity of these oxidized species.

Reductive Conversions

The chemical reduction of molecules containing both sulfonyl and thiol groups, such as this compound, presents a challenge in chemoselectivity. The sulfonyl group is known for its high stability and resistance to reduction. psu.eduthieme-connect.com Both alkyl and aryl sulfones are generally resistant to many powerful reducing agents, often requiring vigorous reaction conditions and extended reaction times. psu.edu

Several methods have been developed for the reduction of the sulfonyl group in aryl sulfones to the corresponding sulfides or even to the arene. A combination of lithium aluminum hydride (LiAlH₄) and titanium tetrachloride (TiCl₄) has been shown to rapidly reduce a variety of sulfones to sulfides in high yields. psu.edu Another approach involves photocatalytic reduction on the surface of titanium dioxide, which can convert aryl methyl sulfones into the corresponding sulfoxides and sulfides. rsc.org Furthermore, a metal-free method utilizing B(C₆F₅)₃ as a catalyst and triethylsilane (Et₃SiH) as a hydride source can deoxygenate alkyl/aryl-substituted sulfones to sulfides. thieme-connect.com For the complete removal of the sulfonyl group, cobalt-catalyzed reductions of aryl sulfones can yield the corresponding arenes. researchgate.net

The reductive cleavage of a carbon-sulfur bond in sulfone derivatives is also a known transformation. For instance, the phenylsulfonyl group can be removed through reductive cleavage using reagents like lithium naphthalenide. mdpi.com In a specific case involving a tetrahydropyran (B127337) derivative, a reductive cleavage of an S-C bond was achieved using sodium thiophenoxide and thiophenol. rsc.org

The presence of the thiol group in this compound introduces another layer of complexity. Thiols can be sensitive to certain reducing conditions and may participate in side reactions. Therefore, achieving a selective reduction of the sulfonyl group without affecting the thiol moiety requires careful selection of reagents and conditions. The development of chemoselective reduction methods is crucial in synthetic chemistry, allowing for the transformation of one functional group while leaving others intact. libretexts.orgsioc-journal.cnrsc.orgorganic-chemistry.orgresearchgate.net

Table 1: Comparison of Reagents for the Reduction of Aryl Sulfones

Reagent/System Product Type Conditions Yield Reference
LiAlH₄-TiCl₄ Sulfide THF, -78°C to RT, 30 min High psu.edu
TiO₂ (photocatalyst) Sulfoxide/Sulfide Varies Major: Sulfoxide rsc.org
B(C₆F₅)₃ / Et₃SiH Sulfide 100°C, 8 h 60-95% thieme-connect.com
Cobalt-IPr catalyst / Alkylmagnesium reagent Arene Varies Good researchgate.net
Lithium naphthalenide Arene (from phenylsulfone) Low temperature (-70°C) Good mdpi.com

Influence of the Methylsulfonyl Group on Aromatic Ring Reactivity

The methylsulfonyl (-SO₂CH₃) group exerts a significant influence on the reactivity of the benzene ring in this compound, primarily through its powerful electronic effects. rsc.orgrsc.org This influence dictates the molecule's behavior in key aromatic reactions.

The methylsulfonyl group is a strong electron-withdrawing group (EWG). masterorganicchemistry.comvulcanchem.com This is due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom, which leads to a strong inductive effect (-I). Furthermore, the sulfonyl group can withdraw electron density from the aromatic ring via resonance (a -M effect), although this is less significant than its inductive pull. masterorganicchemistry.com

As a consequence of these electronic effects, the methylsulfonyl group deactivates the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles in electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comwikipedia.org The rate of EAS for a benzene ring substituted with a sulfonyl group is significantly lower than that of unsubstituted benzene. masterorganicchemistry.com

When an EAS reaction does occur on a ring bearing a methylsulfonyl group, the substitution is directed primarily to the meta position. wikipedia.org This is because the deactivating effect is most pronounced at the ortho and para positions due to resonance structures that place a positive charge on the carbon atom adjacent to the substituent. The meta positions are less deactivated, making them the most likely sites for electrophilic attack. organicchemistrytutor.com Despite this deactivation, substrates containing a methylsulfonyl group have been successfully used in reactions like benzylation, yielding the desired products in good amounts. acs.org

Beyond classical EAS, the sulfonyl group and its reduced form, the sulfinyl group, can act as directing groups in modern C-H functionalization reactions. thieme-connect.de This strategy allows for the regioselective introduction of functional groups at positions that are not easily accessible through traditional methods.

The sulfinyl group (R-SO-Ar), which can be formed by partial reduction of the sulfonyl group, has been shown to be an effective directing group for the palladium-catalyzed ortho-C–H alkenylation and arylation of arenes. thieme-connect.de The oxygen atom of the sulfinyl group coordinates to the metal catalyst, bringing it into proximity with the ortho C-H bond and facilitating its activation. This allows for the formation of new carbon-carbon bonds at the position adjacent to the directing group. thieme-connect.deresearchgate.net While the sulfonyl group itself is less commonly used as a directing group due to its weaker coordinating ability compared to the sulfinyl group, its presence on an aromatic ring is a precursor to these powerful transformations. This directed functionalization provides a synthetic route to di- or polysubstituted aromatic compounds with high regioselectivity. nih.gov

Participation in Cascade and Multicomponent Reactions

Cascade reactions, which involve a sequence of intramolecular transformations where the subsequent step is triggered by the functionality formed in the previous one, and multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing parts of all starting materials, are powerful tools for building molecular complexity efficiently. whiterose.ac.ukfu-berlin.deresearchgate.net The functional groups present in this compound—a nucleophilic thiol, an electrophilic aromatic ring (due to the sulfonyl group), and the sulfonyl group itself—provide opportunities for its participation in such complex reactions.

While specific examples involving this compound are not prevalent, related sulfonyl-containing compounds are known to participate in these transformations. For example, cascade reactions of ortho-carbonyl-substituted benzonitriles with ((chloromethyl)sulfonyl)benzenes, promoted by a simple base, can lead to the formation of complex isoindolin-1-ones through a sequence of deprotonation, nucleophilic addition, ring closure, and rearrangement. nih.gov Similarly, cascade reactions of ynones tethered to heterocyclic systems can be initiated by thiols to generate spirocycles. whiterose.ac.uk

The methylsulfonyl group itself can be a key player. For instance, 3-(methylsulfonyl)-1,2,4-triazine (B3078974) reacts with various nucleophiles, including thiols and phenols, in a process that can be part of a larger multicomponent synthesis of complex heterocyclic structures. researchgate.netnih.gov The ability of the sulfonyl group to activate the ring for nucleophilic attack or to act as a leaving group can be exploited to design novel cascade and multicomponent reaction pathways. researchgate.net

Role as a Leaving Group or Activating Moiety in Specific Chemical Transformations

The methylsulfonyl group is not merely a spectator in chemical reactions; it can actively participate as either a leaving group or an activating moiety, enabling a variety of synthetic transformations. rsc.orgmasterorganicchemistry.com

In nucleophilic aromatic substitution (SNAr) reactions, the methylsulfonyl group can function as an excellent leaving group. rsc.orgwikipedia.org SNAr reactions occur when a strong nucleophile attacks an electron-poor aromatic ring, displacing a suitable leaving group. masterorganicchemistry.com The powerful electron-withdrawing nature of the -SO₂CH₃ group makes the aromatic ring highly electrophilic and susceptible to nucleophilic attack, thereby activating the system for substitution. masterorganicchemistry.com This property has been exploited in the synthesis of hyperbranched poly(arylene pyrimidine (B1678525) ether)s, where the methylsulfonyl group, activated by a pyrimidine ring, is displaced by a diphenol nucleophile. rsc.orgrsc.orgresearchgate.net The reactivity of the methylsulfonyl group as a leaving group is often superior to that of halides in certain contexts. acs.org

Furthermore, the sulfonyl group can activate adjacent C-S bonds for cleavage and subsequent functionalization. nih.govresearchgate.net This activation is a key principle in certain cross-coupling reactions where organosulfur compounds are used as electrophiles. nih.gov The methylsulfonyl group can also serve as an activating moiety in other contexts. For example, methylsulfonyl benzothiazole (B30560) has been developed as a selective reagent for blocking protein thiols, where the benzothiazole ring is activated for nucleophilic attack by the thiol due to the presence of the methylsulfonyl leaving group. researchgate.netnih.gov Aryl methanesulfonates can also serve as precursors to phenols in SNAr reactions, where the methanesulfonate (B1217627) group is cleaved in situ to generate a phenoxide nucleophile. mdpi.com

Table 2: The Methylsulfonyl Group as a Leaving Group in Nucleophilic Aromatic Substitution

Substrate Nucleophile Product Type Key Feature Reference
4,6-dichloro-2-(methylsulfonyl)pyrimidine Diphenol Poly(arylene pyrimidine ether) Polymer synthesis rsc.orgrsc.org
3-(Methylsulfonyl)-1,2,4-triazine Thiols, Amines, Phenols 3-Substituted-1,2,4-triazines Heterocycle synthesis researchgate.net
2-Sulfonylpyrimidines l-Glutathione (thiol) Arylated glutathione Protein arylation acs.orgnih.gov
Aryl methanesulfonates Activated aryl halides Unsymmetrical diaryl ethers In situ generation of phenoxide mdpi.com

Computational and Theoretical Chemistry Studies of 3 Methylsulfonyl Benzenethiol

Quantum Chemical Characterization of Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the behavior of 3-(methylsulfonyl)benzenethiol. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule, from which numerous properties can be derived.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govirjweb.com The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic or electron-accepting nature. mdpi.comyoutube.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. joaquinbarroso.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from a low-lying HOMO to a high-lying LUMO. growingscience.com A small gap indicates the molecule is more easily polarizable and more chemically reactive. nih.gov

For this compound, the HOMO is expected to have significant contributions from the sulfur atom of the thiol group and the π-system of the benzene (B151609) ring. The electron-withdrawing nature of the methylsulfonyl group (-SO₂CH₃) would likely lower the energy of the HOMO and LUMO compared to unsubstituted benzenethiol (B1682325). The LUMO is anticipated to be distributed over the aromatic ring and the sulfonyl group. DFT calculations, for instance using the B3LYP functional, would precisely quantify these energy levels. researchgate.netresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data for this compound Note: The following values are examples of data that would be generated from a DFT calculation and are for illustrative purposes only.

ParameterCalculated Value (eV)
HOMO Energy-6.50
LUMO Energy-1.25
HOMO-LUMO Gap (ΔE)5.25

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing this charge distribution on the molecule's electron density surface. walisongo.ac.idproteopedia.org MEP maps use a color scale where red typically indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue represents regions of low electron density (positive potential), susceptible to nucleophilic attack. researchgate.net

In this compound, the MEP map would be expected to show significant negative potential (red) around the highly electronegative oxygen atoms of the sulfonyl group. The acidic proton of the thiol group would be characterized by a region of strong positive potential (blue). The benzene ring would display a more complex potential surface, influenced by the competing electronic effects of the electron-withdrawing sulfonyl group and the thiol group. This visualization provides a clear and intuitive guide to the molecule's reactive sites. researchgate.net

Conformational Analysis and Intermolecular Interactions

Molecules with rotatable single bonds can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for rotation between them. mdpi.com For this compound, key rotations would occur around the C(aryl)-S(thiol) and C(aryl)-S(sulfonyl) bonds. Computational methods can map the potential energy surface as a function of these dihedral angles to locate the most stable geometries.

These studies also provide insight into potential intermolecular interactions. mdpi.com The thiol group (-SH) can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group (-SO₂) can act as hydrogen bond acceptors. These interactions are crucial in determining the physical properties of the compound in condensed phases, such as its crystal packing structure.

Table 2: Illustrative Conformational Analysis Data for this compound Note: The following values are examples of data that would be generated from a computational study and are for illustrative purposes only.

Dihedral AngleRelative Energy (kcal/mol)Conformer Type
H-S-C-C0.0Global Minimum
C-S-C-C2.5Local Minimum
C-S-C-C5.8Transition State

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is a powerful technique for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. epa.govnih.gov This provides a deeper understanding of reaction kinetics and thermodynamics that can be difficult to obtain experimentally.

A transition state (TS) is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur. Locating and characterizing the geometry of a transition state is a primary goal of reaction pathway modeling. Frequency calculations are performed to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The difference in energy between the reactants and the transition state is the activation energy (Ea). This value is directly related to the rate of the reaction; a higher activation energy corresponds to a slower reaction. For a reaction involving this compound, such as the deprotonation of the thiol group, computational methods could precisely calculate the activation energy for the approach of a base and the subsequent proton transfer.

The complete profile of energy changes during a reaction is known as the energy landscape or potential energy surface. This landscape connects the reactants, intermediates, transition states, and products. Mapping this landscape provides a comprehensive view of the reaction mechanism. For instance, in a multi-step reaction, the energy landscape would reveal the relative stabilities of all intermediates and the energy barriers for each individual step, allowing for the identification of the rate-determining step. Such an analysis for reactions of this compound, like its oxidation or participation in nucleophilic aromatic substitution, would provide fundamental mechanistic insights.

Solvent Effects and Environmental Influences on Reactivity

Without specific computational studies on this compound, a detailed discussion of solvent effects on its reactivity is speculative. Generally, computational models such as the Polarizable Continuum Model (PCM) are employed to simulate how solvents with different polarities can influence reaction pathways and transition states. For a molecule like this compound, the polarity of the solvent would be expected to affect the acidity of the thiol proton and the nucleophilicity of the thiolate anion.

Environmental factors, such as the presence of radicals or specific enzymes in a biological system, could also significantly alter its reactivity. Computational methods, including Density Functional Theory (DFT), are often used to model such interactions. However, without specific published research, any detailed analysis remains theoretical.

Prediction of Spectroscopic Signatures for Research Purposes

The prediction of spectroscopic signatures is a common application of computational chemistry, aiding in the identification and characterization of compounds. Techniques like DFT and Time-Dependent DFT (TD-DFT) are standard for predicting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

For this compound, one could hypothetically calculate the expected chemical shifts for ¹H and ¹³C NMR, the vibrational frequencies for IR spectroscopy, and the electronic transitions for UV-Vis spectroscopy. These predicted spectra would be invaluable for researchers working with this compound. However, the absence of published, peer-reviewed computational data means that no validated, predictive spectroscopic data tables can be presented at this time.

Advanced Applications of 3 Methylsulfonyl Benzenethiol in Specialized Organic Synthesis

Utilization as a Building Block for Complex Chemical Architectures

As a bifunctional molecule, 3-(methylsulfonyl)benzenethiol serves as a versatile building block for constructing intricate molecular structures. The thiol group provides a reactive handle for nucleophilic reactions, while the methylsulfonyl-substituted phenyl ring offers a stable scaffold that can be further functionalized.

The nucleophilic nature of the thiol group in this compound makes it a suitable precursor for the synthesis of various sulfur-containing heterocyclic compounds. General synthetic strategies that apply to thiophenols can be employed, with the electronic influence of the meta-disposed methylsulfonyl group affecting reaction kinetics and regioselectivity. researchgate.net The synthesis of heterocyclic frameworks is a cornerstone of medicinal chemistry and materials science, often relying on concise and diverse synthetic strategies. nih.govnih.gov

Common methods to form heterocyclic systems from thiophenol derivatives include:

Condensation Reactions: Reaction with 1,2- or 1,3-dicarbonyl compounds or their equivalents can lead to the formation of heterocycles like benzothiazoles or benzothiepines.

Cyclization of Thioethers: The thiol can first be alkylated with a reagent containing a second reactive site (e.g., a halide and a carbonyl group), followed by an intramolecular cyclization to form the heterocyclic ring.

Multicomponent Reactions: One-pot reactions involving the thiol, an amine, and an aldehyde or other electrophiles can provide rapid access to complex heterocyclic structures. nih.gov

The strong electron-withdrawing effect of the methylsulfonyl group increases the acidity of the thiol proton, facilitating its deprotonation to the more nucleophilic thiolate. This can be advantageous in base-catalyzed cyclization reactions.

A primary method for integrating the 3-(methylsulfonyl)phenylthio moiety into larger carbon frameworks is through carbon-sulfur (C-S) cross-coupling reactions. These modern synthetic methods allow for the precise formation of aryl thioether bonds, which are prevalent in pharmaceuticals and agrochemicals. researchgate.net

Recent advancements have provided several powerful C-S coupling strategies:

Transition-Metal Catalysis: Palladium and copper catalysts are widely used to couple thiols with aryl halides or triflates. beilstein-journals.orgorganic-chemistry.org These reactions typically exhibit broad functional group tolerance.

Photoredox Catalysis: Visible-light-promoted methods have emerged as a mild and sustainable alternative, often proceeding without the need for transition metals. nih.gov These reactions can proceed via an electron donor-acceptor (EDA) complex between the thiolate and the aryl halide. nih.gov

Cross-Dehydrogenative Coupling: This approach involves the direct coupling of a C-H bond with the S-H bond of the thiol, representing a highly atom-economical strategy. researchgate.net

The table below summarizes various approaches applicable for coupling this compound with coupling partners.

Coupling StrategyTypical Catalyst/ConditionsCoupling Partner for ThiolKey Advantage
Palladium-CatalyzedPd catalyst (e.g., Pd₂(dba)₃), phosphine ligandAryl/Vinyl Halides, TriflatesHigh efficiency and broad scope
Copper-CatalyzedCu catalyst (e.g., CuI), ligand (e.g., picolinic acid)Aryl/Vinyl HalidesCost-effective and robust
Visible-Light PhotoredoxOrganic dye or metal complex, visible lightAryl HalidesMild, metal-free options available
Cross-Dehydrogenative CouplingMetal catalyst (e.g., Co, Cu), oxidant (e.g., O₂)Arenes with active C-H bondsHigh atom economy

Role in Ligand Design for Catalysis (e.g., Organometallic, Asymmetric Catalysis)

In the field of catalysis, ligands play a crucial role in modulating the reactivity, selectivity, and stability of a metal center. nih.govorganometallics.it The structural features of this compound offer potential for its incorporation into novel ligand designs. The thiol group can act as a soft Lewis basic donor, forming stable complexes with various transition metals, particularly late transition metals like palladium, gold, and nickel.

A hypothetical ligand derived from this compound could feature:

A Thioether Linkage: The thiol group can be derivatized to form a thioether, which can coordinate to a metal center. If this thioether is part of a larger chelating structure (e.g., a P,S or N,S ligand), it can impart specific geometric constraints on the metal complex.

Electronic Tuning: The potent electron-withdrawing methylsulfonyl group can significantly influence the electronic properties of the ligand. By withdrawing electron density from the metal center through the aromatic system, it can render the metal more electrophilic, potentially enhancing its catalytic activity in certain reactions.

Steric Influence: While not exceptionally bulky, the methylsulfonyl group provides a defined steric profile that could influence the stereochemical outcome of catalytic transformations, a key aspect in asymmetric catalysis. mdpi.com

The synthesis of such ligands could involve standard transformations of the thiol group followed by complexation with a suitable metal precursor. While specific examples for this exact molecule are not prominent, the synthesis of aromatic thiol-based ligands for various applications is an established field. diva-portal.org

Application in Method Development in Organic Chemistry

The development of new synthetic methods is essential for advancing the field of organic chemistry. This compound can serve as a valuable tool in this context, acting as a model substrate to probe the scope and mechanism of novel transformations. Its distinct combination of a nucleophilic center (thiol) and an electron-deficient aromatic ring makes it an interesting test case for reactions sensitive to electronic effects.

For instance, this compound could be employed in the development of:

Novel C-S Coupling Reactions: Its reactivity can be compared with that of electron-rich or sterically hindered thiophenols to establish the generality of a new catalytic system. nih.gov

Multicomponent Reactions (MCRs): The thiol group can participate as one component in MCRs, which aim to construct complex molecules in a single, efficient step. beilstein-journals.orgnih.gov Using this compound would help determine the tolerance of the MCR to strongly electron-withdrawing groups.

Reactions Involving Thiolates: As a precursor to the corresponding thiolate, it can be used to study reactions where the nucleophilicity of the sulfur atom is paramount.

Use in Precursor Chemistry for Advanced Materials (excluding material properties)

The synthesis of advanced materials often relies on "click chemistry," a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. wikipedia.org The thiol-ene reaction, a prime example of click chemistry, involves the addition of a thiol across a double bond (ene) and is a powerful tool for polymer synthesis and surface modification. rsc.orgbohrium.com

This compound is an ideal candidate for use in thiol-ene and related thiol-yne reactions to synthesize precursors for advanced materials. nih.gov

Polymer Synthesis: When combined with multifunctional "ene" monomers (molecules with two or more double bonds), this compound can act as a chain-end functionalizing agent or, if derivatized into a dithiol, as a cross-linker to form polymer networks. rsc.org The reaction is typically initiated by UV light or a radical initiator.

Surface Modification: The thiol group can be "clicked" onto surfaces that have been pre-functionalized with alkene groups. This process allows for the covalent attachment of the 3-(methylsulfonyl)phenyl moiety, creating a well-defined functional surface.

The key components of a typical radical-mediated thiol-ene reaction are outlined in the table below.

ComponentRoleExample
ThiolAdds across the double bondThis compound
EneProvides the C=C double bondAllyl ether, norbornene, acrylate
InitiatorGenerates initial thiyl radicalPhotoinitiator (e.g., DMPA) + UV light
SolventDissolves reactants (optional)THF, Dichloromethane, or solvent-free

Through these synthetic routes, the unique chemical structure of this compound can be precisely incorporated into larger material precursors, paving the way for the creation of functional polymers and surfaces.

Analytical Methodologies for In Depth Characterization of 3 Methylsulfonyl Benzenethiol in Research Settings

The comprehensive characterization of a chemical compound is fundamental to understanding its structure, purity, and properties. For 3-(methylsulfonyl)benzenethiol, a combination of advanced spectroscopic and chromatographic techniques is employed to ensure its unambiguous identification and quality assessment in a research context.

Future Directions and Emerging Research Avenues for 3 Methylsulfonyl Benzenethiol

Exploration of Unconventional Reactivity and Novel Catalytic Systems

The exploration of unconventional reactivity involves investigating chemical transformations that go beyond the well-established reactions of a molecule's functional groups. For 3-(METHYLSULFONYL)BENZENETHIOL, this could involve activating otherwise inert C-H bonds on the aromatic ring or utilizing the sulfur atom in novel redox or coupling reactions. The development of new catalytic systems is central to this endeavor, with a focus on catalysts that can enable new reaction pathways, enhance selectivity, or improve reaction efficiency. This could include transition metal catalysts, organocatalysts, or even biocatalysts designed to interact specifically with the thiol or sulfonyl groups.

A comprehensive search of scientific literature reveals a lack of studies specifically focused on the unconventional reactivity and novel catalytic systems for this compound. While research into the reactivity of thiophenols and sulfonyl-containing compounds is extensive, the unique combination of these groups in the 3-position of a benzene (B151609) ring has not been a specific subject of published research in this context. Future work could explore areas such as directed C-H functionalization, where the methylsulfonyl group acts as a directing group, or the development of catalysts that can selectively engage the thiol group in the presence of the sulfonyl moiety.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better heat and mass transfer, and the potential for automation. thieme-connect.denoelresearchgroup.com Integrating the synthesis and reactions of this compound into flow chemistry platforms could enable more efficient and scalable production of this compound and its derivatives. mdpi.com Automated synthesis platforms, which combine robotics and software to perform multi-step syntheses, could further accelerate the exploration of the chemical space around this molecule. mpg.descripps.edu

Currently, there are no specific reports in the scientific literature detailing the integration of this compound into flow chemistry or automated synthesis platforms. The development of such methods would be a significant step forward, allowing for the rapid generation of libraries of related compounds for screening in various applications, such as drug discovery or materials science. Future research in this area would involve the development of robust flow-based syntheses of the parent compound and the adaptation of its subsequent reactions to continuous processing conditions.

Advanced Computational Studies for Predictive Chemistry and Reaction Design

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules. nih.govnih.gov Advanced computational studies on this compound could provide valuable insights into its electronic structure, reactivity, and potential interactions with other molecules. Techniques such as Density Functional Theory (DFT) can be used to model reaction mechanisms and predict reaction outcomes, guiding experimental work. researchgate.net Machine learning and artificial intelligence are also emerging as powerful tools for predictive chemistry, capable of identifying promising new reactions and synthetic routes. rsc.orgnih.govdntb.gov.ua

A review of the current literature indicates that no specific advanced computational studies have been published for this compound. Future research could leverage these computational tools to:

Predict the regioselectivity and stereoselectivity of its reactions.

Design novel catalysts tailored for specific transformations of this molecule.

Virtually screen for potential biological activities or material properties.

Elucidate the mechanisms of its potential reactions, providing a theoretical foundation for new synthetic methods.

Sustainable and Bio-Inspired Synthetic Routes

The principles of green chemistry encourage the development of synthetic methods that are more environmentally friendly. For this compound, this could involve the use of renewable starting materials, the reduction of waste, and the use of milder reaction conditions. Bio-inspired synthesis, which mimics nature's synthetic strategies, offers a promising approach to achieving these goals. This could involve the use of enzymes or whole-cell biocatalysts to perform key transformations in the synthesis of this compound and its derivatives.

There is currently no published research on sustainable or bio-inspired synthetic routes specifically for this compound. Future research in this area could focus on developing enzymatic methods for the introduction of the thiol or methylsulfonyl groups, or on designing synthetic pathways that utilize non-toxic and readily available starting materials. The development of such routes would not only make the synthesis of this compound more sustainable but could also lead to the discovery of novel and more efficient synthetic strategies.

Interdisciplinary Research Leveraging this compound as a Core Component

The unique combination of a nucleophilic thiol group and an electron-withdrawing methylsulfonyl group makes this compound a potentially valuable building block in a variety of interdisciplinary research areas. Its ability to participate in diverse chemical reactions could be exploited in fields such as medicinal chemistry, materials science, and chemical biology. For example, it could be used as a scaffold for the synthesis of new drug candidates, incorporated into polymers to create materials with novel properties, or used to develop chemical probes to study biological processes.

At present, there is a lack of interdisciplinary research that specifically leverages this compound as a core component. The potential applications of this compound remain largely unexplored. Future interdisciplinary collaborations could unlock the full potential of this molecule, leading to advancements in a wide range of scientific fields.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(Methylsulfonyl)benzenethiol to achieve high yields and purity?

  • Methodology :

  • Use controlled reaction conditions, such as maintaining room temperature for coupling reactions and employing aprotic solvents like pyridine or dimethylformamide (DMF) to minimize side reactions.
  • Introduce catalysts like 4-dimethylaminopyridine (DMAP) to enhance reactivity.
  • Purify via column chromatography using petroleum ether/ethyl acetate gradients, followed by recrystallization to isolate high-purity crystals .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • X-ray crystallography resolves molecular geometry, planarity of functional groups (e.g., sulfonyl and thiol moieties), and intermolecular interactions (e.g., C—H···O/S bonds).
  • NMR spectroscopy (¹H/¹³C) confirms substituent positions and detects impurities.
  • High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>95%) .

Advanced Research Questions

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting points) of this compound across studies?

  • Methodology :

  • Reproduce synthesis protocols under varied conditions (e.g., solvent polarity, cooling rates during crystallization).
  • Use differential scanning calorimetry (DSC) to measure thermal properties rigorously.
  • Cross-validate results with single-crystal X-ray data to identify polymorphic forms or hydration states that may alter observed properties .

Q. What experimental strategies elucidate the role of sulfonyl groups in the molecular packing of this compound crystals?

  • Methodology :

  • Analyze X-ray diffraction data to quantify dihedral angles between aromatic rings (e.g., ~64° rotation observed in sulfonyl-containing analogs) and measure non-covalent interactions (e.g., C—H···O distances of ~2.3–2.6 Å).
  • Compare packing motifs with structurally related compounds (e.g., benzenesulfonamides) to identify steric or electronic effects driving crystal organization .

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives targeting biological applications?

  • Methodology :

  • Synthesize derivatives with modified sulfonyl/methyl groups and evaluate bioactivity via antimicrobial assays (e.g., MIC against E. coli) or kinase inhibition profiling .
  • Use molecular docking to predict binding modes with target proteins (e.g., enzymes with cysteine residues).
  • Validate selectivity through in vitro cytotoxicity assays (e.g., IC₅₀ in cancer cell lines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.